molecular formula C11H12ClNO B8131883 (4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime

(4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime

Cat. No.: B8131883
M. Wt: 209.67 g/mol
InChI Key: MBAUCYAYBOTGAT-ACCUITESSA-N
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Description

(4-Chlorophenyl)-cyclopropyl-methanone O-methyl-oxime (CAS: 1143533-80-5) is an oxime derivative of a cyclopropyl ketone. It serves as a key intermediate in the synthesis of flucycloxuron, a benzoylurea-class insecticide that inhibits chitin synthesis in pests . The compound is synthesized via a one-pot reaction starting from 4-chlorophenyl cyclopropyl ketone, hydroxylamine hydrochloride, and p-nitrobenzyl bromide, achieving a yield of 70.6% after optimization . Structural characterization is confirmed through ¹H NMR and IR spectroscopy, with a purity of 95% as listed in commercial catalogs .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-1-cyclopropyl-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-14-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAUCYAYBOTGAT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1CC1)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Alkylation of Oximes with Methyl Chloride

The most direct route involves O-methylation of the parent oxime using methyl chloride under alkaline conditions. This method, adapted from EP0121701A1 , proceeds via a one-pot reaction:

  • Oxime Formation :
    (4-Chlorophenyl)(cyclopropyl)methanone is reacted with hydroxylamine hydrochloride (NH2_2OH·HCl) in a methanol/water mixture, catalyzed by sodium acetate. The oxime intermediate precipitates upon cooling.

  • O-Methylation :
    The crude oxime is treated with methyl chloride (CH3_3Cl) and sodium hydroxide (NaOH) in methanol at elevated temperatures (60–100°C) under pressure (790–1,134.5 kPa). The reaction completes within 4–8 hours, yielding the O-methyl oxime after workup .

Key Parameters :

ParameterOptimal Range
Temperature80–100°C
Pressure928 kPa
Reaction Time6 hours
SolventMethanol
BaseNaOH (1.5 equiv)
Yield~70%

The product is purified via distillation or recrystallization from toluene/hexane. This method is scalable and avoids hazardous reagents like methyl iodide .

Two-Step Halogenation-O-Methylation Strategy

CN102040546A describes a halogenation-dependent pathway for structurally analogous oximes:

  • Oxime Synthesis :
    (4-Chlorophenyl)(cyclopropyl)methanone is condensed with hydroxylamine sulfate in methanol under reflux, yielding the oxime in >90% purity .

  • Chlorination and Methoxylation :
    The oxime is treated with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in acetonitrile, followed by methoxylation with sodium methoxide. This stepwise approach minimizes side reactions but requires rigorous temperature control (0–25°C) .

Comparative Efficiency :

MethodYield (%)Purity (%)
Classical Alkylation7095
Halogenation-Methoxylation6592

Metal-Mediated O-Methylation

Advanced protocols using palladium catalysts (e.g., Pd(TFA)2_2) enable O-methylation under milder conditions. A procedure from Pd(II)-catalyzed heterocyclization involves:

  • Reacting the oxime with methyl iodide (CH3_3I) in tetrahydrofuran (THF) at 25°C.

  • Catalytic Pd(TFA)2_2 (5 mol%) and AgNTf2_2 (1 equiv) accelerate the reaction, achieving 75% yield in 12 hours .

Advantages :

  • Lower energy input (25°C vs. 100°C).

  • Reduced formation of byproducts (e.g., N-methylated derivatives).

Physicochemical Properties and Characterization

Data from ChemicalBook and PubChem confirm:

PropertyValue
Melting Point62°C
Boiling Point482.8°C (predicted)
Density1.34 g/cm³
SolubilityInsoluble in water; soluble in toluene, THF

Spectroscopic Data :

  • IR (neat) : 1,599 cm1^{-1} (C=N), 1,520 cm1^{-1} (NO) .

  • 1^1H NMR (CDCl3_3) : δ 7.48–7.29 (m, 4H, Ar-H), 3.71 (s, 3H, OCH3_3), 1.16–1.25 (m, 4H, cyclopropyl) .

  • 13^{13}C NMR : δ 157.5 (C=N), 140.2 (C-Cl), 12.7 (cyclopropyl) .

Industrial-Scale Considerations

For commercial production, the classical alkylation method is preferred due to:

  • Cost-effectiveness of CH3_3Cl over methyl iodide.

  • Simplified purification (filtration of NaCl byproduct).

  • Compatibility with continuous-flow reactors for pressurized reactions.

Challenges :

  • Handling pressurized methyl chloride requires specialized equipment.

  • Residual methanol in the product necessitates azeotropic distillation.

Emerging Methodologies

Recent advances in visible-light catalysis and rhodium-mediated cyclizations propose alternative pathways, though yields remain suboptimal (<50%). These methods are exploratory and lack scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may inhibit certain enzymatic activities. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxime Derivatives

a. O-Morpholine-4-carbonyl Oxime Derivative (Compound 7d)
  • Structure: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone O-morpholine-4-carbonyl oxime.
  • Key Differences :
    • Replaces the cyclopropyl group with a 3,4-dimethoxyphenyl moiety.
    • Oxime substituent is a morpholine-4-carbonyl group instead of methyl.
  • Properties: Higher synthesis yield (89.1%) compared to the target compound (70.6%) . Molecular weight: 404.84 g/mol; melting point: 130–134°C.
b. O-(4-Nitrobenzyl)oxime Derivative
  • Structure: (4-Chlorophenyl)-cyclopropyl-methanone O-(4-nitrobenzyl)oxime.
  • Key Differences :
    • Features a nitrobenzyl group on the oxime, introducing strong electron-withdrawing effects.
  • Properties :
    • Synthesis yield: 70.6% (comparable to the target compound) .
    • The nitro group may improve oxidative stability but reduce bioavailability due to increased lipophilicity .

Functional Group and Ring Modifications

a. [1-(2-Chloro-phenyl)-cyclopropyl]-methanol
  • Structure: Cyclopropyl group with a 2-chlorophenyl substituent and a terminal methanol group.
  • Key Differences :
    • Replaces the oxime with a hydroxyl group.
  • Properties :
    • Increased hydrogen-bonding capacity, likely enhancing water solubility compared to the target compound .
b. 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
  • Structure : Spiro heterocycle with a thione group.
  • Key Differences :
    • Incorporates a sulfur atom and a diazaspiro ring system.
  • Properties: Potential for diverse bioactivity due to the thione moiety, which may interact with metalloenzymes in pests .

Impurities and Degradation Products

a. (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • Structure : Lacks the cyclopropyl and oxime groups; features a hydroxylphenyl substituent.
  • Key Differences :
    • Hydroxyl group introduces polarity, making it a common impurity in ketone-derived syntheses.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Applications/Properties
(4-Chlorophenyl)-cyclopropyl-methanone O-methyl-oxime 283.78 (calc.) Methyl oxime, cyclopropyl 70.6% Insecticide intermediate (flucycloxuron)
Compound 7d 404.84 Morpholine-4-carbonyl, dimethoxyphenyl 89.1% Higher polarity, potential CNS activity
O-(4-Nitrobenzyl)oxime 383.82 (calc.) Nitrobenzyl oxime 70.6% Improved oxidative stability
[1-(2-Chloro-phenyl)-cyclopropyl]-methanol 212.69 Hydroxyl, 2-chlorophenyl N/A Increased water solubility

Research Findings and Implications

  • Synthetic Efficiency : Morpholine-containing derivatives (e.g., Compound 7d) exhibit higher yields (89.1%) due to favorable reaction kinetics with bulky substituents .
  • Bioactivity : Electron-withdrawing groups (e.g., nitro in O-(4-nitrobenzyl)oxime) may enhance stability but reduce bioavailability, whereas electron-donating groups (e.g., methoxy in Compound 7d) improve solubility .

Biological Activity

(4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of (4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}ClN1_{1}O2_{2}
  • CAS Number : 94097-88-8

This compound features a cyclopropyl ring and an oxime functional group, which are critical for its biological activity.

The biological activity of (4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxime moiety enhances binding affinity to specific targets, which can lead to inhibition or modulation of enzymatic activity.

Enzyme Inhibition

Research indicates that oxime derivatives often exhibit potent inhibitory effects on enzymes. For instance, studies have shown that related oxime compounds can inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide synthesis pathways. Such inhibition is characterized by low IC50_{50} values, indicating high potency.

CompoundIC50_{50} (nM)
(4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime<5
Related oxime derivatives≤1

Anticancer Properties

Several studies have highlighted the anticancer potential of oxime-containing compounds. For example, a study demonstrated that derivatives with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity against cancer cell lines, including those with FLT3/ITD mutations. The presence of the oxime group was crucial for the observed biological activity.

Case Study: FLT3 Kinase Inhibition

A notable case study involved the evaluation of (4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime's ability to inhibit FLT3 kinase activity. The compound showed significant inhibitory effects, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. This suggests its potential application in targeted cancer therapies.

Toxicological Aspects

Despite its promising biological activities, it is essential to consider the toxicological profile of (4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime. Regulatory assessments have classified it as a toxic substance under certain conditions, highlighting the need for careful evaluation in therapeutic contexts.

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic routes for preparing (4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime, and what critical parameters influence yield? Methodological Answer: The compound is typically synthesized via a two-step process:

Cyclopropanation : React (4-chlorophenyl)methanone with cyclopropane precursors (e.g., via Simmons–Smith conditions or photochemical methods).

Oxime Formation : Treat the cyclopropanated ketone with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol/methanol under reflux (60–80°C for 6–12 hours) with sodium acetate as a base .
Critical Parameters :

  • pH Control : Maintain pH 4–5 during oxime formation to avoid side reactions (e.g., over-oxidation).
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Yield improvements (70–85%) are achieved by optimizing stoichiometry (1:1.2 ketone:hydroxylamine) and reaction time .

Advanced Question: How can reaction conditions be optimized to mitigate competing pathways during cyclopropanation? Methodological Answer: Competing pathways (e.g., ring-opening or dimerization) are minimized by:

  • Low-Temperature Control : Conduct cyclopropanation at –10°C to stabilize reactive intermediates.
  • Catalyst Selection : Use Rh(II) catalysts (e.g., Rh2_2(OAc)4_4) for stereoselective cyclopropanation, reducing byproduct formation .
  • In Situ Monitoring : Employ TLC or FTIR to track intermediate formation and adjust reagent addition rates.

Structural Characterization

Basic Question: What spectroscopic techniques are most effective for confirming the structure of (4-Chloro-phenyl)-cyclopropyl-methanone O-methyl-oxime? Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H-NMR : Key peaks include δ 1.2–1.5 ppm (cyclopropyl CH2_2), δ 3.8 ppm (O-methyl group), and δ 7.2–7.6 ppm (aromatic protons) .
    • 13^13C-NMR : Cyclopropane carbons appear at 10–15 ppm, while the oxime carbon (C=N–O) resonates at ~150 ppm .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 249.7 (M+H+^+) with fragmentation patterns confirming the cyclopropyl and oxime moieties .

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemical assignments? Methodological Answer:

  • Crystal Growth : Recrystallize the compound from ethanol/water (3:1) at 4°C to obtain single crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond angles and torsional strain in the cyclopropane ring.
  • Refinement : Software like SHELX refines the structure, confirming the E-configuration of the oxime group and spatial arrangement of substituents .

Biological Activity Profiling

Basic Question: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? Methodological Answer:

  • Agar Diffusion : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 10–100 µg/mL.
  • MIC Determination : Use broth microdilution (CLSI guidelines) with resazurin as a viability indicator. Preliminary studies show MIC values of 25–50 µg/mL, suggesting moderate activity .

Advanced Question: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity? Methodological Answer:

  • Modification Sites :
    • Oxime Group : Replace the O-methyl group with acyl or aryl substituents to improve membrane permeability.
    • Chlorophenyl Ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions with microbial targets.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) .

Analytical Method Development

Advanced Question: How can HPLC methods be validated for quantifying trace impurities in the compound? Methodological Answer:

  • Column : C18 (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% H3_3PO4_4 (60:40).
  • Detection : UV at 254 nm.
  • Validation Parameters :
    • Linearity : R2^2 > 0.999 over 1–100 µg/mL.
    • LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively.
    • Recovery : 98–102% for spiked impurity standards (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone) .

Stability and Degradation Pathways

Advanced Question: What accelerated stability studies predict the compound’s shelf life under varying storage conditions? Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Heat : 40°C/75% RH for 4 weeks.
    • Light : 1.2 million lux-hours in a photostability chamber.
  • Analysis : Monitor via HPLC for degradation products (e.g., cyclopropane ring-opening or oxime hydrolysis). Data indicate <5% degradation under ambient conditions over 12 months .

Data Contradiction Resolution

Advanced Question: How to reconcile discrepancies in reported bioactivity data across studies? Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HeLa cells (IC50_{50} = 20 µM) vs. NIH/3T3 (IC50_{50} = 50 µM) may reflect differential metabolic activity.
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .

Computational Chemistry Applications

Advanced Question: What DFT parameters optimize the prediction of the compound’s electronic properties? Methodological Answer:

  • Functional/Basis Set : B3LYP/6-311+G(d,p) for geometry optimization.
  • Outputs :
    • HOMO-LUMO gap (~4.2 eV) predicts reactivity toward electrophiles.
    • Electrostatic potential maps highlight nucleophilic sites at the oxime oxygen .

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